(1S,3R)-3-methylcyclohexan-1-amine
CAS No.: 1193-16-4
Cat. No.: VC20979776
Molecular Formula: C7H15N
Molecular Weight: 113.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1193-16-4 |
---|---|
Molecular Formula | C7H15N |
Molecular Weight | 113.2 g/mol |
IUPAC Name | (1S,3R)-3-methylcyclohexan-1-amine |
Standard InChI | InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 |
Standard InChI Key | JYDYHSHPBDZRPU-RQJHMYQMSA-N |
Isomeric SMILES | C[C@@H]1CCC[C@@H](C1)N |
SMILES | CC1CCCC(C1)N |
Canonical SMILES | CC1CCCC(C1)N |
Introduction
Chemical Identity and Basic Properties
(1S,3R)-3-Methylcyclohexan-1-amine is a primary amine with a cyclohexane ring structure featuring a methyl group at the 3-position. This compound has distinctive stereochemical properties that differentiate it from its isomers. The basic chemical identifiers and properties of (1S,3R)-3-methylcyclohexan-1-amine are summarized in the following table:
Property | Value |
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IUPAC Name | (1S,3R)-3-methylcyclohexan-1-amine |
CAS Registry Number | 64869-63-2, 1193-16-4 |
Molecular Formula | C₇H₁₅N |
Molecular Weight | 113.20 g/mol |
XLogP3 | 1.5 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 1 |
Standard InChI | InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 |
Standard InChIKey | JYDYHSHPBDZRPU-RQJHMYQMSA-N |
Isomeric SMILES | C[C@@H]1CCCC@@HN |
The compound is also known by several synonyms including cis-3-methylcyclohexylamine, 3alpha-Methyl-1alpha-cyclohexanamine, and Cyclohexanamine, 3-methyl-, (1S-cis)- . These alternative names highlight its cis configuration, an important structural characteristic that influences its reactivity and applications. |
Stereochemical Features
Configuration and Stereoisomerism
(1S,3R)-3-Methylcyclohexan-1-amine possesses two stereogenic centers at positions 1 and 3 of the cyclohexane ring. The "1S,3R" designation indicates the absolute configuration at these positions according to the Cahn-Ingold-Prelog priority rules. This stereoisomer exhibits a cis relationship between the amine and methyl groups, meaning they are positioned on the same side of the cyclohexane ring plane .
The compound is one of four possible stereoisomers of 3-methylcyclohexan-1-amine. The complete set includes:
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(1S,3R)-3-methylcyclohexan-1-amine (cis configuration)
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(1R,3S)-3-methylcyclohexan-1-amine (cis configuration)
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(1R,3R)-3-methylcyclohexan-1-amine (trans configuration)
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(1S,3S)-3-methylcyclohexan-1-amine (trans configuration)
The specific stereochemistry of (1S,3R)-3-methylcyclohexan-1-amine significantly impacts its chemical behavior, biological activity, and applications in synthetic chemistry.
Synthesis Methods
Biocatalytic Approaches
Recent advancements in biocatalysis have revolutionized the synthesis of chiral amines including (1S,3R)-3-methylcyclohexan-1-amine. Biocatalytic methods offer significant advantages over traditional chemical synthesis, including milder reaction conditions, higher stereoselectivity, and reduced environmental impact .
One notable biocatalytic approach involves the use of enzyme combinations for the stereoselective synthesis of (1S,3R)-3-methylcyclohexan-1-amine. Research published in 2022 demonstrated a one-pot biocatalytic cascade combining ene-reductases (EReds) with imine reductases (IReds) or reductive aminases (RedAms) to produce this compound with excellent stereoselectivity .
Specifically, researchers have successfully employed YqjM-v1 (an ene-reductase) combined with various imine reductases (IRED-10, IRED-13, IRED-15, or IRED-25) to achieve quantitative conversion to (1S,3R)-3-methylcyclohexan-1-amine with excellent diastereomeric and enantiomeric ratios . This method represents a significant advancement as it provides access to the (1S,3R) stereoisomer that was previously challenging to obtain using other biocatalytic systems .
Chemical Synthesis Methods
Traditional chemical synthesis of (1S,3R)-3-methylcyclohexan-1-amine typically involves asymmetric catalytic reactions or reductive amination starting from appropriate chiral precursors. These methods, while effective, often require harsh reaction conditions and may yield lower stereoselectivity compared to biocatalytic approaches.
Asymmetric synthesis techniques that ensure the correct stereochemistry are commonly employed, often utilizing transition metal catalysts with chiral ligands to control the stereochemical outcome of the reaction . These approaches typically involve multiple steps and may require specialized equipment and expertise.
Applications in Research and Industry
Use in Organic Synthesis
In the field of organic synthesis, (1S,3R)-3-methylcyclohexan-1-amine functions as a chiral intermediate for creating complex molecules with defined stereochemical properties. The compound's primary amine functionality provides a versatile handle for further transformations, including amide formation, reductive amination, and nucleophilic substitution reactions.
The specific stereochemistry of (1S,3R)-3-methylcyclohexan-1-amine makes it valuable for creating chiral ligands, catalysts, and other functional materials where precise spatial arrangement of atoms is critical for performance.
Recent Research Advances
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